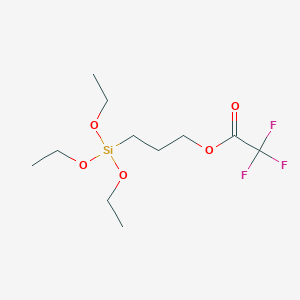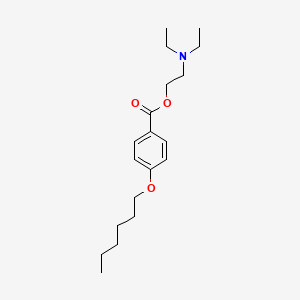
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is an organic compound with the molecular formula C24H31NO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a hexyloxy group, and the carboxyl group is esterified with 2-(diethylamino)ethyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(diethylamino)ethyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Hydrolysis: 4-(hexyloxy)benzoic acid and 2-(diethylamino)ethyl alcohol.
Oxidation: Hexanoic acid derivatives.
Substitution: Nitro, sulfonic, or halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals, such as UV absorbers and stabilizers in cosmetic products
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. For instance, as a UV absorber, it absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays . The diethylamino group may also interact with biological membranes, altering their properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester: Known for its use as a local anesthetic.
Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester: Used in ophthalmology as a topical anesthetic.
Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester: Another local anesthetic with similar properties.
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 2-(diethylamino)ethyl ester is unique due to its hexyloxy group, which imparts specific physicochemical properties, such as increased lipophilicity and enhanced membrane permeability. These properties make it particularly suitable for applications in cosmetics and pharmaceuticals, where such characteristics are desirable.
Propriétés
Numéro CAS |
38973-74-9 |
|---|---|
Formule moléculaire |
C19H31NO3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-hexoxybenzoate |
InChI |
InChI=1S/C19H31NO3/c1-4-7-8-9-15-22-18-12-10-17(11-13-18)19(21)23-16-14-20(5-2)6-3/h10-13H,4-9,14-16H2,1-3H3 |
Clé InChI |
FJLIJPPHCRTBKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
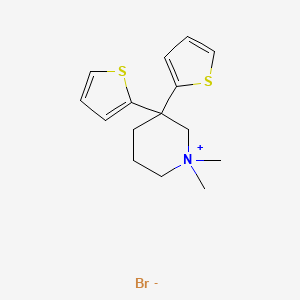
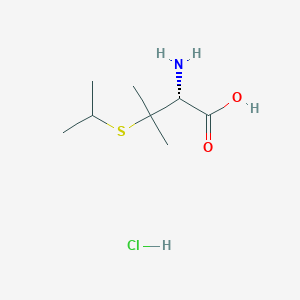
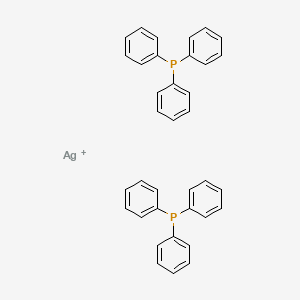
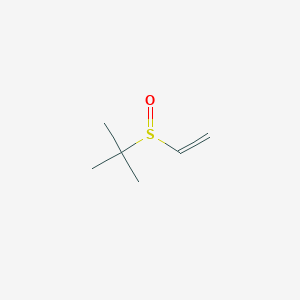
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
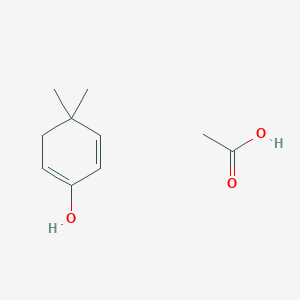

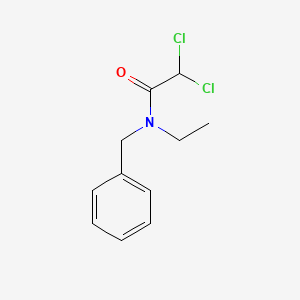
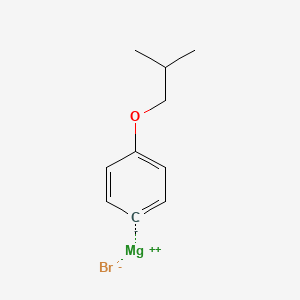
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
